![molecular formula C25H27N3O3S B2796346 N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide CAS No. 528531-45-5](/img/structure/B2796346.png)
N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide
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Overview
Description
“N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide” is a chemical compound with the molecular formula C25H27N3O3S . It is a type of N-phenylacetamide sulphonamide . This compound is a useful research chemical and can be used for a variety of research applications .
Synthesis Analysis
The synthesis of this compound involves various chemical techniques and computational chemistry applications . A series of N-phenylacetamide sulphonamides were synthesized, including N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis
The molecular structure of this compound is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties . The molecular weight of this compound is 449.6 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU . This leads to protected piperazines, which upon deprotection with PhSH followed by selective intramolecular cyclization reaction, give piperazinopyrrolidinones .Physical And Chemical Properties Analysis
This compound has a molecular weight of 449.6 g/mol . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the available literature.Scientific Research Applications
Antimicrobial Activity
This compound has been found to have significant antimicrobial activity. A series of N-4 piperazinyl ciprofloxacin derivatives were synthesized and investigated for their antibacterial activity against S. aureus, P. aeruginosa, E. coli, and C. albicans strains . These derivatives revealed broad antibacterial activity against both Gram-positive and Gram-negative strains .
DNA Gyrase Inhibition
The compound has been found to inhibit DNA gyrase, an enzyme that introduces supercoiling into DNA. This is a potential molecular target for antibacterial drugs . Docking studies confirmed the ability of these compounds to form a stable complex with the target enzyme .
Antifungal Activity
Some derivatives of the compound showed comparable antifungal activity to ketoconazole against Candida albicans . This suggests potential applications in the treatment of fungal infections.
Antibacterial and Anticancer Agents
The compound has been used in the synthesis of N-(un/substituted-phenyl)-2-(4-phenyl-1-piperazinyl)acetamides, which have shown potential as antibacterial and anticancer agents . These molecules were evaluated for their anticancer activity using an anti-proliferation (SRB) assay on the HCT116 Colon Cancer Cell line .
Mild Cytotoxicity
The compound has been found to exhibit mild cytotoxicity . This property is important in the development of anticancer drugs, as it allows for the selective killing of cancer cells.
Development of Antibiotic Hybrids
The compound has been used in the development of antibiotic hybrids . This strategy involves linking two or more antibiotics that inhibit different targets in bacteria into one single molecule . It is believed that hybrid molecules act by inhibiting two or multi targets simultaneously, increasing potency against drug-resistant bacterial strains, expanding the spectrum of activity, and decreasing the possibility of developing bacterial resistance .
Future Directions
The future directions in the research of this compound could involve designing new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality . This could open up new opportunities for chemists to explore the pharmacologically interesting compounds of widely different composition .
properties
IUPAC Name |
N-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-20(29)26-23-12-14-24(15-13-23)32(30,31)28-18-16-27(17-19-28)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25H,16-19H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNZYNUXHZUADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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